

Parishin Analogues: A Technical Guide to Their Therapeutic Potential

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Compound of Interest

Compound Name: *Parishin*

Cat. No.: *B15597082*

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Abstract

Parishin, a polyphenolic glucoside, and its analogues have emerged as a promising class of compounds with a wide spectrum of biological activities. This document provides an in-depth technical overview of the current research on **Parishin** analogues, focusing on their potential therapeutic applications. It summarizes the available quantitative data on their biological effects, details key experimental methodologies for their evaluation, and visualizes the known signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Parishin and its derivatives are naturally occurring compounds that have demonstrated a variety of pharmacological effects, including neuroprotective, anti-inflammatory, antitumor, antibacterial, and antifungal properties.[1] These activities stem from their diverse mechanisms of action, which involve the modulation of key cellular signaling pathways. This guide explores the therapeutic potential of **Parishin** analogues by presenting a consolidated view of the existing scientific literature.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of **Parishin** and its analogues. While research is ongoing, the data presented here provides a snapshot of the current understanding of their potency and efficacy.

Table 1: Neuroprotective and Anti-inflammatory Activity of **Parishin** Analogues

| Compound | Assay | Model System | Endpoint | Result | Reference |
|-------------------|---|---------------|---------------------------|---------------------------|---------------------|
| Parishin | Sepsis-induced intestinal injury | Septic mice | ACSL4 expression | Downregulated | [2] |
| Parishin | Sepsis-induced intestinal injury | Septic mice | p-Smad3 expression | Inhibited phosphorylation | [2] |
| Parishin | Sepsis-induced intestinal injury | Septic mice | PGC-1 α expression | Upregulated | [2] |
| Macluraparishin C | Transient global cerebral ischemia | Gerbils | Neuronal cell death | Significantly reduced | [3] |
| Macluraparishin C | H ₂ O ₂ -induced oxidative stress | SH-SY5Y cells | LDH release | Decreased | [3] |

Table 2: Antitumor, Antibacterial, and Antifungal Activity of **Parishin** Analogues

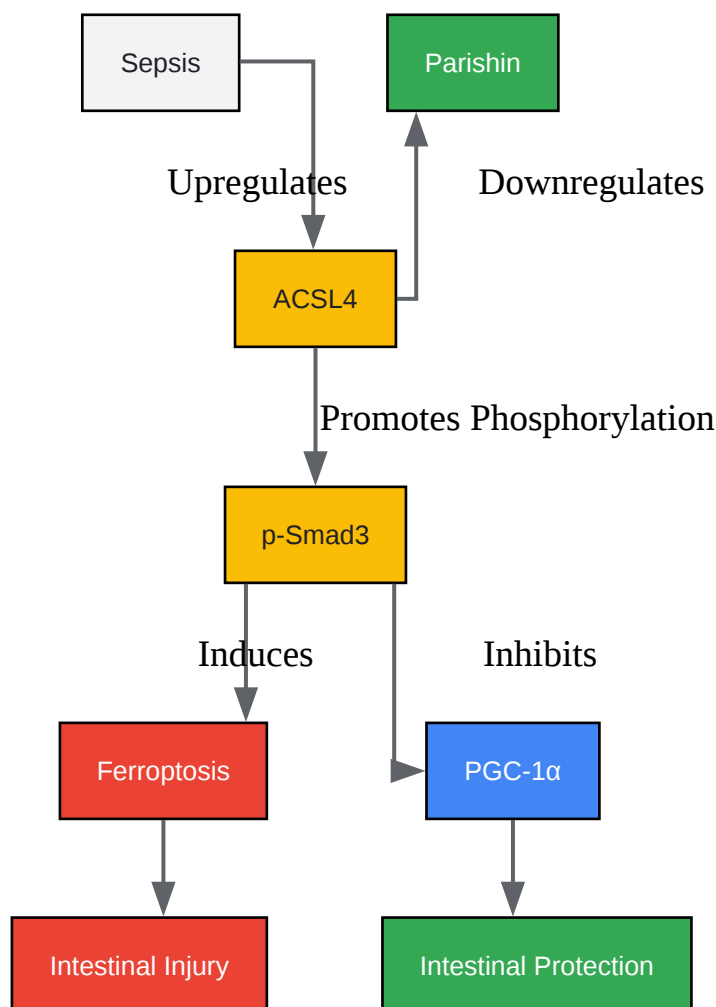
No quantitative data (e.g., IC₅₀, MIC values) for specific **Parishin** analogues were identified in the reviewed literature. The reported activities are currently qualitative.

Signaling Pathways

Parishin and its analogues exert their biological effects by modulating specific intracellular signaling pathways. The following diagrams illustrate the key pathways identified to date.

ACSL4/p-Smad3/PGC-1 α Signaling Pathway in Sepsis-Induced Intestinal Injury

Parishin has been shown to protect against intestinal injury during sepsis by modulating the ACSL4/p-Smad3/PGC-1 α pathway.[2] Downregulation of ACSL4 by **Parishin** leads to the inhibition of Smad3 phosphorylation, which in turn suppresses ferroptosis, a form of iron-dependent cell death.[2]

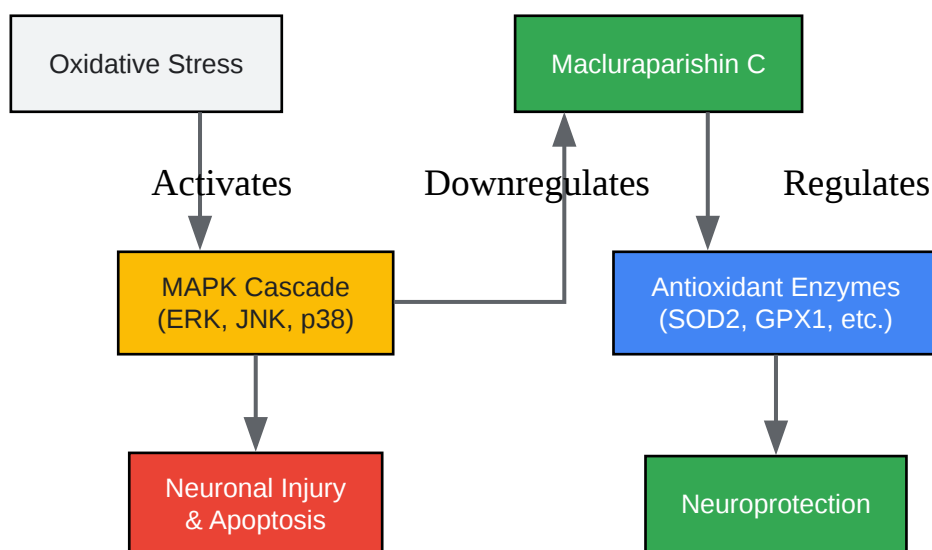


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ACSL4/p-Smad3/PGC-1 α Signaling Pathway

Antioxidant/MAPK Signaling Pathway in Neuroprotection

Macluraparishin C has demonstrated neuroprotective effects by activating antioxidant pathways and modulating the MAPK signaling cascade.[3] It downregulates the expression of MAPK cascade proteins like ERK, JNK, and p38, while regulating antioxidant enzymes.[3]



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References

- 1. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against *Acinetobacter baumannii* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1 α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
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